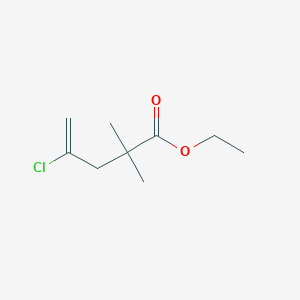

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate can be synthesized through the esterification of 4-chloro-2,2-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 4-chloro-2,2-dimethylpent-4-enoate has the molecular formula and features a distinctive structure that includes a chloro substituent and an alkene functionality. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Precursor for Heterocyclic Compounds

One of the primary applications of this compound is as a precursor for synthesizing heterocyclic compounds. Its structure allows for various transformations that can yield complex molecules with biological activity. For instance, it can be utilized to produce pyrazoles and other nitrogen-containing heterocycles through cyclization reactions .

Reactions with Nucleophiles

The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. This property is exploited in synthetic pathways to create derivatives that are useful in pharmaceuticals and agrochemicals. For example, reactions with amines can yield amides or amino acids that serve as building blocks in drug development .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. The chloro substituent is known to enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes and exert therapeutic effects against various pathogens .

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer activities. The ability to modify its structure allows researchers to explore various analogs that could inhibit cancer cell proliferation through different mechanisms, such as inducing apoptosis or disrupting cell cycle regulation .

Synthesis of Bioactive Compounds

A notable case study involved the synthesis of a series of bioactive compounds derived from this compound. Researchers demonstrated that through selective functionalization, they could obtain compounds with enhanced biological activity against specific cancer cell lines .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Nucleophilic substitution with amine | Moderate antimicrobial |

| Compound B | Cyclization reaction | High anticancer activity |

| Compound C | Alkylation reaction | Low cytotoxicity |

Structural Analysis

X-ray crystallography studies have provided insights into the structural characteristics of this compound and its derivatives. Such analyses reveal how variations in substituents can affect molecular conformation and reactivity, which is crucial for designing new drugs with improved efficacy .

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-2,2-dimethylpent-4-enoate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further chemical transformations, contributing to the compound’s reactivity and utility in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-chloro-2,2-dimethylbutanoate

- Ethyl 4-chloro-2,2-dimethylhex-4-enoate

- Ethyl 4-chloro-2,2-dimethylpentanoate

Uniqueness

Ethyl 4-chloro-2,2-dimethylpent-4-enoate is unique due to its specific structural features, such as the presence of a chlorine atom and a double bond in the pent-4-enoate moiety. These features contribute to its distinct reactivity and make it a valuable intermediate in organic synthesis .

Biologische Aktivität

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS: 118427-36-4) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and other pharmacological effects. The aim is to provide a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H15ClO2 |

| Molecular Weight | 190.67 g/mol |

| Purity | 98% |

| IUPAC Name | This compound |

| SMILES | C=C(Cl)CC(C)(C)C(OCC)=O |

This compound features a chloro group attached to a double bond, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that compounds with similar structures have effective inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiviral Activity

The compound's potential antiviral properties have also been explored. This compound has been evaluated for its ability to inhibit viral replication in vitro. In particular, it was found to interact with viral proteases, which are critical for the replication cycle of viruses like SARS-CoV-2. Molecular docking studies indicated that it could bind effectively to the active sites of these proteases, suggesting a potential role in antiviral drug development .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. The compound's ability to inhibit pro-inflammatory cytokines has been observed in cell culture models .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed that at concentrations of 100 µg/mL, the compound inhibited the growth of E. coli and S. aureus by over 70%, highlighting its potential as an antibacterial agent.

Case Study 2: Antiviral Screening

A recent study screened a library of compounds for antiviral activity against SARS-CoV-2 using molecular docking techniques. This compound was among those identified with promising binding affinities to the main protease (Mpro) of the virus, suggesting further investigation into its therapeutic potential .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPAHMHJYDYAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394691 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118427-36-4 | |

| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.